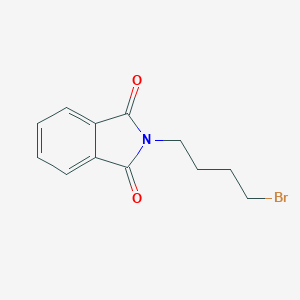
N-(4-Bromobutyl)phthalimide
Cat. No. B559583
Key on ui cas rn:
5394-18-3
M. Wt: 282.13 g/mol
InChI Key: UXFWTIGUWHJKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07501518B2
Procedure details


To a hot solution (90° C.) of dibromobutane (1.50 kg, 6.95 mol) in dimethylformamide (1.7 L) was added potassium phthalimide (329 g, 1.74 mol). The solution was stirred at 90° C. for 5 hours. The solution was cooled to room temperature prior to the addition of water (900 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×500 mL). The combined organic portions were washed with a saturated aqueous solution of NaHCO3 (1.0 L). The organic layer was dried (MgSO4) and concentrated under reduced pressure. Hexane (3.0 L) was added to the residue and the solid (mostly diphthalimide side product) was filtered. Hexane (1.0 L) was added to the filtrate and the resulting mixture was placed at −20° C. for 1.5 hours. the precipitate was filtered and dried under vacuum to afford 285 g (58%) of 2-(4-bromo-butyl)-isoindole-1,3-dione as white solid. 1H NMR (CDCl3) δ 1.75-7.95 (m, 4H), 3.44 (t, 2H, J=6.5 Hz), 3.71 (t, 2H, J=6.5 Hz), 7.65-7.75 (m, 2H), 7.80-7.90 (m, 2H). 13C NMR (CDCl3) δ 27.64, 30.22, 33.26, 37.35, 123.68, 132.42, 134.42, 168.79.




Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH:2](C)[CH:3](Br)[CH3:4].C1(=O)NC(=O)[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12.[K].[OH2:19].[CH3:20][N:21]([CH3:24])[CH:22]=[O:23]>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:20][N:21]1[C:24](=[O:19])[C:8]2[C:16](=[CH:15][CH:14]=[CH:13][CH:9]=2)[C:22]1=[O:23] |f:1.2,^1:17|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(C)Br)C
|
|
Name
|
|
|
Quantity
|
329 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
|
Name
|
|
|
Quantity
|
1.7 L
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at 90° C. for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with CH2Cl2 (2×500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic portions were washed with a saturated aqueous solution of NaHCO3 (1.0 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hexane (3.0 L) was added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid (mostly diphthalimide side product) was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hexane (1.0 L) was added to the filtrate
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the resulting mixture was placed at −20° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCCN1C(C2=CC=CC=C2C1=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 285 g | |
| YIELD: PERCENTYIELD | 58% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
